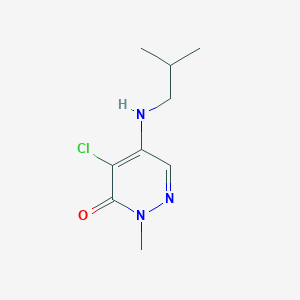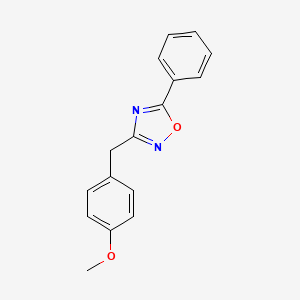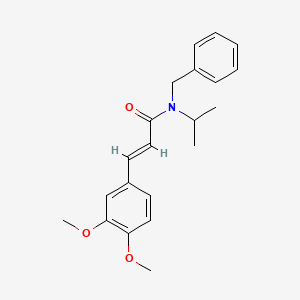![molecular formula C7H11N3OS2 B5732404 N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide, also known as PTAA, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. The compound belongs to the class of thiadiazole derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
作用机制
The exact mechanism of action of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. The compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of inflammatory diseases. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has also been found to scavenge free radicals and inhibit lipid peroxidation, which could be useful in preventing oxidative damage in the body. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been found to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs.
实验室实验的优点和局限性
One of the advantages of using N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that possess similar biological activities. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide is readily available and can be synthesized using relatively simple procedures. However, one of the limitations of using N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the development of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide-based drugs for the prevention and treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide and its potential applications in other fields of scientific research.
合成方法
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide can be synthesized through a multistep process involving the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with propyl bromide and acetic anhydride. The reaction yields N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide as a white crystalline solid with a melting point of 120-122°C.
科学研究应用
N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. The compound has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in the body. Additionally, N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential antitumor effects, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3-4H2,1-2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERHCBDBYVUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5732377.png)
![N-cyclopentyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5732383.png)


![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)
